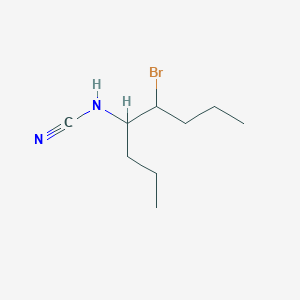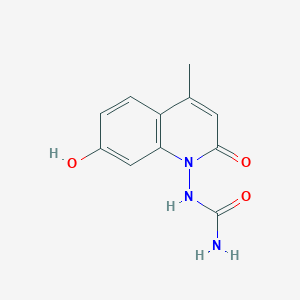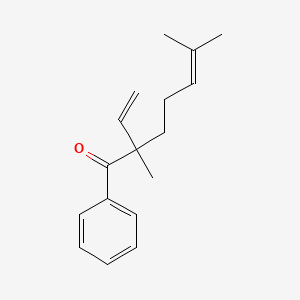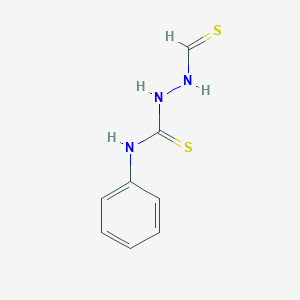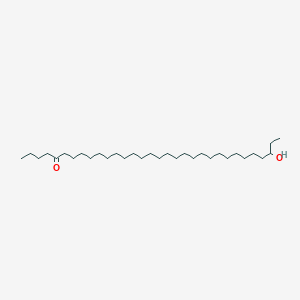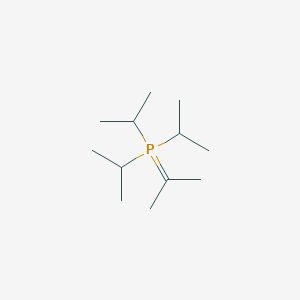mercury CAS No. 93832-67-8](/img/structure/B14349590.png)
[2-(Benzenesulfonyl)ethyl](chloro)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)ethylmercury is an organomercury compound with the molecular formula C8H9ClHgO2S. This compound is characterized by the presence of a benzenesulfonyl group attached to an ethyl chain, which is further bonded to a mercury atom through a chlorine ligand. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)ethylmercury typically involves the reaction of benzenesulfonyl chloride with ethylmercury chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The reaction can be represented as follows:
C6H5SO2Cl+C2H5HgCl→C8H9ClHgO2S+HCl
Industrial Production Methods
Industrial production of 2-(Benzenesulfonyl)ethylmercury involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfonyl)ethylmercury undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Complexation Reactions: The compound can form complexes with other ligands, such as phosphines or thiols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or ammonia.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Conducted using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include 2-(Benzenesulfonyl)ethylmercury or 2-(Benzenesulfonyl)ethylmercury.
Oxidation and Reduction Reactions: Products vary depending on the oxidation state of mercury achieved.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Benzenesulfonyl)ethylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology
In biological research, this compound is utilized for its antimicrobial properties. It has been studied for its potential use in developing antibacterial agents.
Medicine
In medicine, 2-(Benzenesulfonyl)ethylmercury has been investigated for its potential therapeutic applications, including its use in the treatment of certain infections.
Industry
Industrially, the compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)ethylmercury involves the interaction of the mercury center with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, resulting in antimicrobial effects. The molecular targets include enzymes with active thiol groups, such as cysteine proteases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Phenylsulfonyl)ethylmercury
- 2-(Tosyl)ethylmercury
- 2-(Benzenesulfonyl)ethylmercury
Uniqueness
2-(Benzenesulfonyl)ethylmercury is unique due to its specific combination of a benzenesulfonyl group and a chlorine ligand attached to the mercury center. This structure imparts distinct chemical properties, such as its reactivity in substitution reactions and its ability to form stable complexes with various ligands.
Propriétés
Numéro CAS |
93832-67-8 |
|---|---|
Formule moléculaire |
C8H9ClHgO2S |
Poids moléculaire |
405.27 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)ethyl-chloromercury |
InChI |
InChI=1S/C8H9O2S.ClH.Hg/c1-2-11(9,10)8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1 |
Clé InChI |
RJYYTMGLDZLWOI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



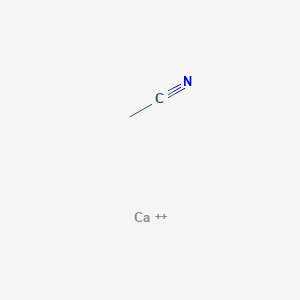

![2-[(2-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14349524.png)
